Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
Overview
Description
Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C17H19N3O2
- CAS Number : 885272-78-6
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit diverse biological activities, including:
- Antitumor Activity : Several derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on similar compounds have demonstrated significant growth inhibition in various cancer cell lines, including triple-negative breast cancer (TNBC) lines such as MDA-MB-231 and MDA-MB-468 .
- Antimicrobial Properties : Imidazo[1,2-a]pyridines have also been evaluated for their antimicrobial effects. Some derivatives have shown activity against a range of bacteria and fungi, indicating their potential as therapeutic agents in infectious diseases .
Antitumor Activity
A study involving methyl derivatives of imidazo[1,2-a]pyridine assessed their effects on TNBC cell lines. The results indicated that certain compounds led to:
- Cell Viability Reduction : The GI50 concentration for the most promising compound was found to be around 13 μM, significantly reducing viable cell numbers in treated groups compared to controls.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited increased G0/G1 phase arrest and decreased S phase activity, suggesting a mechanism of action that disrupts normal cell cycle progression .
Antimicrobial Effects
In another investigation focusing on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, it was found that:
- Compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- The structure-activity relationship (SAR) highlighted specific substitutions on the imidazo ring that enhanced antimicrobial efficacy.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-4-7-14(8-5-12)18-15(10-17(21)22-3)20-11-13(2)6-9-16(20)19-18/h4-9,11H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOVSRWICIMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431662 | |
Record name | Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258273-50-6 | |
Record name | Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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